N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide
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Overview
Description
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound that features an indole moiety fused with a pyrazine carboxamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide typically involves the reaction of an indole derivative with a pyrazine carboxylic acid derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with pyrazine-2-carboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrazine carboxamide can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic catalysts such as sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrazine carboxamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can be compared with other indole and pyrazine derivatives:
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-5-6-18-13)20-11-1-2-12-10(7-11)3-4-17-12/h1-8,17H,9H2,(H,19,22)(H,20,21) |
InChI Key |
SKRWWJHYQRSAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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